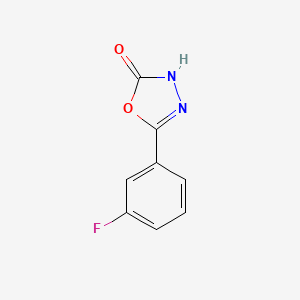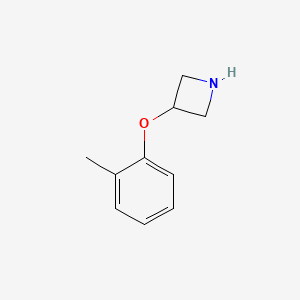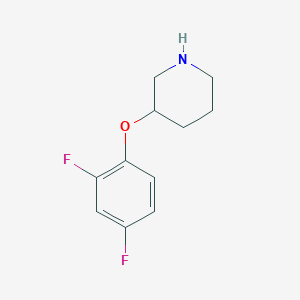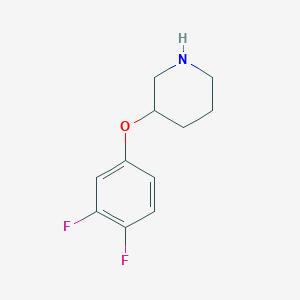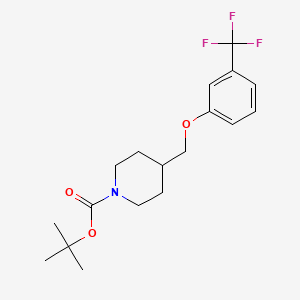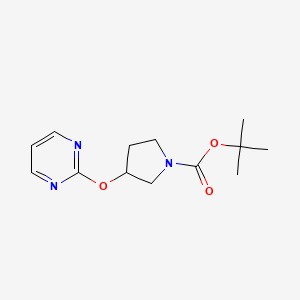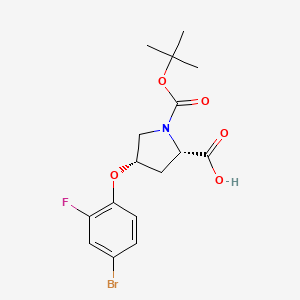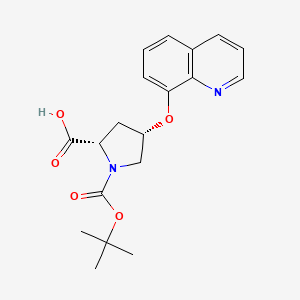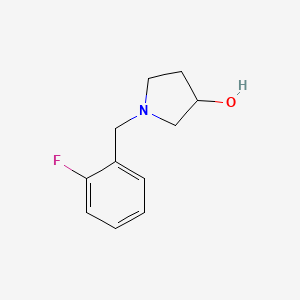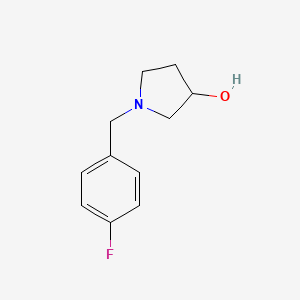![molecular formula C13H15BF4O2 B1344046 2-[2-Fluoro-3-(trifluorométhyl)phényl]-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane CAS No. 627526-48-1](/img/structure/B1344046.png)
2-[2-Fluoro-3-(trifluorométhyl)phényl]-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound “2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely a boronic acid derivative given the presence of a dioxaborolane group in its structure . Boronic acids are known for their versatility and wide use in organic chemistry, particularly in Suzuki coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with fluorine and trifluoromethyl groups, and a dioxaborolane ring . The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
As a boronic acid derivative, this compound would be expected to participate in various types of coupling reactions, such as Suzuki-Miyaura cross-coupling reactions . The presence of fluorine and trifluoromethyl groups could also influence its reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine and trifluoromethyl groups could increase its lipophilicity and potentially its stability .
Applications De Recherche Scientifique
Applications pharmaceutiques
Le groupe trifluorométhyle, présent dans le composé, est une caractéristique commune de nombreux médicaments approuvés par la FDA . Il est connu pour améliorer les activités pharmacologiques des molécules médicamenteuses . Le composé pourrait potentiellement être utilisé dans la synthèse de nouveaux produits pharmaceutiques.
Applications agrochimiques
Les dérivés de trifluorométhylpyridine (TFMP), qui pourraient potentiellement être synthétisés à partir du composé, sont largement utilisés dans l'industrie agrochimique . Plus de 20 nouveaux produits agrochimiques contenant du TFMP ont été introduits sur le marché .
Agent de dérivatisation chiral
Le composé a été utilisé comme agent de dérivatisation chiral. Il permet de mesurer l'excès énantiomérique des alcools secondaires ou des amines primaires à l'aide de spectres RMN 19F des esters ou des amides correspondants.
Synthèse d'éthers alkyliques trifluorométhyliques
Le composé pourrait potentiellement être utilisé dans la synthèse d'éthers alkyliques trifluorométhyliques . Cette procédure est particulièrement applicable à la conversion d'alcools aliphatiques primaires en éthers alkyliques trifluorométhyliques .
Synthèse de phase stationnaire polysiloxane
Le composé pourrait potentiellement être utilisé dans la synthèse d'une nouvelle phase stationnaire polysiloxane greffée en 3,4-Bis(2-Fluoro-5-Trifluorométhyl Phényl)-2,5-Diphényl Phényl .
Développement de produits chimiques organiques fluorés
Le composé pourrait potentiellement contribuer au développement de produits chimiques organiques fluorés . Ces produits chimiques ont de nombreuses applications dans les domaines agrochimique, pharmaceutique et des matériaux fonctionnels .
Mécanisme D'action
Mode of Action
Compounds with similar structures have been shown to undergo nucleophilic attack on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .
Pharmacokinetics
Information on its bioavailability, distribution, metabolism, and excretion is currently unavailable .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve exploring its potential applications in organic synthesis, particularly in cross-coupling reactions. Additionally, the influence of the fluorine and trifluoromethyl substituents on its reactivity and properties could be an interesting area of study .
Analyse Biochimique
Biochemical Properties
2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with boron-containing enzymes, which are involved in various metabolic processes. The nature of these interactions often involves the formation of covalent bonds with active site residues, leading to enzyme inhibition or activation .
Cellular Effects
The effects of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit serine hydrolases by forming a covalent bond with the serine residue in the active site . This inhibition can result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can be toxic, leading to adverse effects such as organ damage and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for the metabolism of many compounds . These interactions can affect metabolic flux and alter the levels of various metabolites . Additionally, the compound can influence the activity of other enzymes involved in metabolic pathways, leading to changes in metabolic processes .
Transport and Distribution
Within cells and tissues, 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8(10(9)15)13(16,17)18/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLUTKGUELUYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138053 | |
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
627526-48-1 | |
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627526-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



